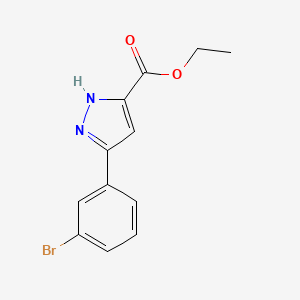

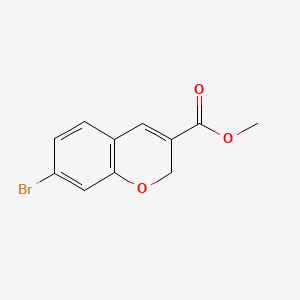

methyl 7-bromo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

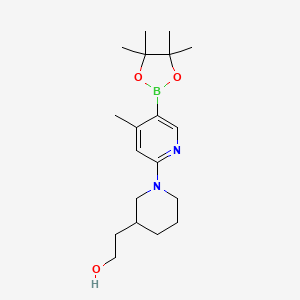

Methyl 7-bromo-2H-chromene-3-carboxylate (MBC) is a type of synthetic organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. MBC belongs to the class of chromene compounds, which are heterocyclic compounds containing a six-membered ring with two double bonds and one oxygen atom. MBC has been found to exhibit a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties.

Aplicaciones Científicas De Investigación

-

Scientific Field: Synthetic Organic Chemistry

- Application : Bromoacetyl coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- Methods of Application : The synthetic routes of bromoacetyl coumarin derivatives have been developed and these compounds serve as starting points towards a wide scale of five and six-membered heterocyclic systems .

- Results : The use of these compounds has led to the preparation of various heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

-

Scientific Field: Analytical Chemistry

- Application : Bromoacetyl coumarins, including 3-bromoacetyl-7-methoxycoumarin, have been used for the analysis of an emerging contaminant, perfluorinated substances .

- Methods of Application : These compounds are used as versatile scaffolds with pivotal templates which have a vast array of applications in the field of fluorescent chemosensors towards metal .

- Results : The use of these compounds in fluorescent chemosensors has helped in the detection of different bioactive elements and various environmental pollutants .

-

Scientific Field: Medicinal Chemistry

- Application : Coumarins have been tested for various biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

- Methods of Application : The structure of coumarin is modified and functional groups are introduced to synthesize more complex and diverse coumarin derivatives with more application value and performance .

- Results : The anti-tumor mechanisms of coumarins are very diverse, including inhibiting carbonic anhydrase (CA), targeting PI3K/Akt/mTOR signaling pathway, inhibiting multiple drug resistance (MDR), and inducing apoptosis .

-

Scientific Field: Synthetic Chemistry

- Application : Ethyl coumarin-3-carboxylate, a compound structurally similar to the one you mentioned, has been synthesized and studied for its chemical properties .

- Methods of Application : The synthesis of ethyl coumarin-3-carboxylate involves the reduction of methyl coumarin-3-carboxylate with borane, BH3-SMe2, 9-borabicyclo[3.3.1]nonane and bis(tert-butylthio)ethane-diborane .

- Results : The synthesis resulted in the production of 57% dihydrocoumarin .

-

Scientific Field: Biological Chemistry

- Application : 3-(bromoacetyl)coumarins and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities , and are promising inhibitors of type 2 diabetes mellitus .

- Methods of Application : These compounds are synthesized and then tested for their biological activities .

- Results : The use of these compounds in drug discovery has shown promising results in inhibiting type 2 diabetes mellitus .

-

Scientific Field: Analytical Chemistry

- Application : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

- Methods of Application : These compounds are used in the development of chemosensors .

- Results : The use of these compounds in chemosensors has helped in the detection of different bioactive elements and various environmental pollutants .

Propiedades

IUPAC Name |

methyl 7-bromo-2H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRUUWPEQBSXRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676474 |

Source

|

| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-bromo-2H-chromene-3-carboxylate | |

CAS RN |

1263285-65-9 |

Source

|

| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)